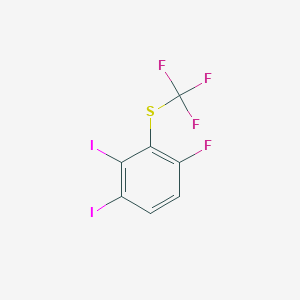

1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene

説明

特性

分子式 |

C7H2F4I2S |

|---|---|

分子量 |

447.96 g/mol |

IUPAC名 |

1-fluoro-3,4-diiodo-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2F4I2S/c8-3-1-2-4(12)5(13)6(3)14-7(9,10)11/h1-2H |

InChIキー |

YLJJXQOWQPHXDK-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1F)SC(F)(F)F)I)I |

製品の起源 |

United States |

1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene chemical properties

1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene: A Technical Guide to Reactivity, Physicochemical Profiling, and Regioselective Functionalization

Executive Summary

1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene (CAS: 1806348-52-6) is a highly specialized, polyhalogenated building block utilized in advanced pharmaceutical and agrochemical synthesis[1]. The strategic incorporation of the trifluoromethylthio (-SCF₃) group alongside a fluorine atom and two adjacent reactive iodine centers provides a unique scaffold for constructing complex, lipophilic benzofused heterocycles. This guide details the physicochemical rationale behind its structure and provides field-proven, self-validating protocols for its regioselective functionalization.

Physicochemical & Electronic Profiling

The substitution pattern of this arene represents a pinnacle of rational scaffold design, heavily leveraging the "fluorine effect" to modulate pharmacokinetics.

-

Lipophilicity & The -SCF₃ Motif : The -SCF₃ group boasts an exceptionally2[2], significantly outperforming the trifluoromethoxy (-OCF₃, π = 1.04) and trifluoromethyl (-CF₃, π = 0.88) groups. This imparts superior lipid-membrane permeability to downstream drug candidates[3].

-

Electronic Modulation : The -SCF₃ group is strongly electron-withdrawing (2)[2]. Synergistically, the fluorine atom at the C4 position lowers the HOMO of the aromatic ring, increasing metabolic stability against oxidative degradation by Cytochrome P450 enzymes.

-

Steric Topography : The diiodo moiety (C1 and C2) provides two distinct vectors for cross-coupling. However, C2 is sterically shielded by the bulky -SCF₃ group at C3 and the iodine at C1. This steric differentiation is the mechanistic key to its regioselective reactivity.

Table 1: Physicochemical Properties Summary

| Property | Value | Structural Impact / Application |

| CAS Number | 1806348-52-6 | Unique identifier for procurement[1] |

| Molecular Formula | C₇H₂F₄I₂S | High halogen density for tandem coupling |

| Molecular Weight | 447.96 g/mol | Prominent heavy atom effect |

| Hansch Parameter (π) of -SCF₃ | 1.44 | Drastic increase in lipophilicity[2] |

| Hammett Constant (σp) of -SCF₃ | 0.50 | Electron-withdrawing, activates the arene ring[2] |

Regioselective Cross-Coupling Logic

When subjecting polyhalogenated benzenes to 4, regioselectivity is paramount[4]. A Senior Application Scientist must precisely control the site of oxidative addition to prevent polymerization or statistical mixtures.

The Causality of Ligand Selection: Although the C2–I bond is highly electron-deficient (activated by the ortho -SCF₃ group), the steric bulk of the -SCF₃ group (van der Waals radius ~2.7 Å) creates a massive kinetic barrier. By employing a bulky, electron-rich biaryl phosphine ligand such as XPhos, the Pd(0) active species is forced to undergo oxidative addition exclusively at the less hindered C1–I bond. This steric override allows for sequential, programmable functionalization: C1 arylation/amination first, followed by C2 cyclization.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This self-validating protocol describes the selective coupling of an arylboronic acid at the C1 position, leaving the C2–I bond intact for subsequent transformation.

Step 1: Reagent Preparation

-

Charge a flame-dried Schlenk flask with 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene (1.0 equiv), Arylboronic acid (1.05 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

-

Causality: The strict 1.05 equivalent of boronic acid prevents over-coupling at C2. The 1:2 Pd-to-ligand ratio ensures the complete formation of the bulky, monoligated Pd(0)-XPhos active species, which is critical for steric discrimination.

Step 2: Solvent and Base Addition

-

Add anhydrous Toluene and a 2M aqueous solution of K₃PO₄ (2.0 equiv). Degas the biphasic mixture via three consecutive freeze-pump-thaw cycles.

-

Causality: K₃PO₄ is selected as a mild base because it facilitates transmetalation efficiently without causing nucleophilic hydrolysis of the sensitive -SCF₃ group, which can degrade under harsh hydroxide conditions.

Step 3: Reaction Execution & Self-Validation

-

Heat the mixture to 60 °C under an argon atmosphere.

-

Validation Checkpoint 1 (Visual): The initial dark purple solution (characteristic of Pd₂(dba)₃) will transition to a pale yellow/orange within 15 minutes, validating the formation of the active Pd(0) complex and the initiation of oxidative addition.

-

Validation Checkpoint 2 (Analytical): Monitor the reaction via GC-MS after 2 hours. The disappearance of the m/z 448 parent ion and the appearance of the mono-coupled product mass validates regioselectivity. If any di-coupled product is observed (>5% TIC area), lower the temperature to 50 °C in subsequent runs to increase kinetic control.

Step 4: Workup

-

Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).

Reaction Pathway Visualization

The following diagram illustrates the programmable tandem cross-coupling workflow, leveraging the steric differentiation of the diiodo scaffold to build complex heterocycles.

Regioselective Pd-catalyzed cross-coupling cascade of the diiodo-SCF3-benzene scaffold.

Handling, Stability, and Storage Protocols

Polyhalogenated thioethers require strict, self-validating storage protocols to prevent degradation and ensure reproducibility in sensitive catalytic cycles.

-

Light Sensitivity: The C–I bonds are susceptible to homolytic cleavage upon exposure to UV light, generating disruptive iodine radicals.

-

Protocol: Store strictly in amber borosilicate glass vials.

-

Self-Validation: Inspect the reagent before use. If the neat liquid or solution turns a faint pink or purple, iodine (I₂) radical formation has occurred. Validate purity by washing the neat compound with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until colorless, followed by drying, prior to deploying in cross-coupling.

-

-

Thermal Stability: Store at 2–8 °C under an inert argon atmosphere. While the -SCF₃ group is thermally robust, the diiodo moiety can undergo slow disproportionation at elevated ambient temperatures over prolonged periods.

References

-

MINIREVIEW Catalytic strategies for the trifluoromethylthiolation of carbonyl compounds Source: Università degli Studi di Milano (AIR Unimi) URL:[Link]

-

Hansch–Leo lipophilicity parameters (πR) evolution Source: ResearchGate URL:[Link]

-

SCF3-Alkenes Unlocked: A Gateway via Cu(I)-Catalyzed Stereocontrolled Cross-Coupling Source: ACS Publications URL:[Link]

-

Palladium-Catalyzed Carbothiolation of Alkenes and Alkynes for the Synthesis of Heterocycles Source: ETH Zürich URL:[Link]

Sources

Structure-activity relationship of trifluoromethylthio arenes

The Super-Lipophilic Motif: A Technical Guide to the SAR of Trifluoromethylthio ( ) Arenes

Executive Summary: The "Fluorine Effect" Amplified

In medicinal and agrochemical chemistry, the trifluoromethylthio group (

This guide dissects the Structure-Activity Relationship (SAR) of

Physicochemical Profiling: Why ?

The decision to incorporate an

The Hansch/Hammett Matrix

The primary driver for

| Substituent | Hansch | Hammett | Field Effect ( | Resonance ( |

| 0.00 | 0.00 | 0.00 | 0.00 | |

| 0.14 | 0.06 | 0.45 | -0.39 | |

| 0.88 | 0.54 | 0.38 | 0.16 | |

| 1.04 | 0.35 | 0.37 | -0.02 | |

| 1.44 | 0.50 | 0.36 | 0.14 | |

| 1.23 | 0.68 | 0.55 | 0.13 |

Key Insight: The

Conformation and Orthogonality

Unlike

Figure 1: Decision matrix for fluorinated substituent selection based on physicochemical priorities.

Synthetic Accessibility for SAR Exploration

To explore the SAR of

Electrophilic Trifluoromethylthiolation

For electron-rich arenes (anilines, phenols, heterocycles), electrophilic substitution is the gold standard.[1]

-

Billard’s Reagents: N-trifluoromethylthiosuccinimide derivatives.[1]

-

Shen’s Reagent: N-trifluoromethylthiosaccharin.[1] This reagent is highly crystalline, shelf-stable, and highly reactive under Lewis acid catalysis.

Nucleophilic Trifluoromethylthiolation

For aryl halides (iodides/bromides), transition-metal catalyzed cross-coupling is utilized.[1]

-

Reagents:

orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Mechanism: Oxidative addition of the aryl halide to Pd or Cu, followed by transmetallation with the

source and reductive elimination.[1]

Figure 2: Synthetic decision tree for Late-Stage Functionalization (LSF) of arenes.

Metabolic Stability & The "Soft Spot"[3]

A critical SAR consideration for

The Oxidation Cascade

1-

Sulfoxide (

): Chiral center introduced.[1] Often retains biological activity but increases polarity.[1] -

Sulfone (

): Highly electron-withdrawing (

SAR Implication: If the target requires high lipophilicity for CNS penetration, S-oxidation is a liability. If the target tolerates polarity, the sulfone metabolite may act as a long-acting active species.[1]

Case Studies in Drug Development

Monepantel (Zolvix): The Anthelmintic Breakthrough

Monepantel demonstrates the successful application of

-

Structure: An amino-acetonitrile derivative (AAD) featuring a 4-trifluoromethylthiobenzamide moiety.[1]

-

SAR Role: The

group is critical for the molecule's extreme lipophilicity, allowing it to partition into the lipid-rich nematode cuticle and membranes. -

Metabolism: Monepantel is extensively metabolized to monepantel sulfone in sheep.[1] The sulfone is the marker residue and retains anthelmintic activity, illustrating the "active metabolite" concept.[1]

Toltrazuril: Coccidiostat[1]

-

Structure: A triazine-based antiprotozoal containing a 4-(trifluoromethylthio)phenoxy group.[1][2]

-

SAR Role: The

group provides the necessary lipophilic anchor for the molecule to cross parasitic membranes and disrupt nuclear division.[1] Similar to Monepantel, it undergoes oxidation to the sulfone (Toltrazuril sulfone or Ponazuril), which is also commercially available as a drug.[1]

Experimental Protocols

Protocol A: Electrophilic Trifluoromethylthiolation (Shen's Method)

Use this protocol for introducing

Reagents:

-

Substrate (1.0 equiv)

-

N-Trifluoromethylthiosaccharin (1.2 equiv)

-

Lewis Acid:

(20 mol%) or -

Solvent: Dichloromethane (DCM)[1]

Procedure:

-

Setup: In a flame-dried Schlenk tube under Argon, dissolve the substrate (0.5 mmol) in anhydrous DCM (2.0 mL).

-

Addition: Add N-trifluoromethylthiosaccharin (170 mg, 0.6 mmol).

-

Activation: Cool to 0°C. Add

(12 -

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or

NMR (singlet at -

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Silica gel chromatography. (Note:

products are often less polar than parent substrates).[1]

Protocol B: Lipophilicity Assessment (HPLC Surrogate)

Direct Shake-Flask LogP is difficult for super-lipophilic compounds.[1] Use HPLC retention time correlation.

Procedure:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

-

Mobile Phase: Isocratic MeOH/Water (70:30) + 0.1% Formic Acid.[1]

-

Standards: Calibrate using a set of known standards: Toluene (

), Naphthalene ( -

Measurement: Inject sample (

in MeOH). Record retention time ( -

Calculation: Calculate capacity factor

.[1] Plot

References

-

Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Seminal work establishing

values). -

Xu, C., Ma, B., & Shen, Q. (2014). N-Trifluoromethylthiosaccharin: An Easily Accessible, Shelf-Stable, Electrophilic Trifluoromethylthiolating Reagent. Angewandte Chemie International Edition, 53(21), 5390–5394.[1] Link[1]

-

Billard, T. (2017).[1] Trifluoromethylthio group: A "super-lipophilic" substituent for medicinal chemistry.[1] MedChemComm, 8, 15-19.[3]

-

Kaminsky, R., et al. (2008).[1][4] A new class of anthelmintics effective against drug-resistant nematodes.[1] Nature, 452, 176–180.[1] (Describes Monepantel). Link[1]

-

Harder, A., & Haberkorn, A. (1989).[1] Possible mode of action of toltrazuril: studies on two Eimeria species. Parasitology Research, 76, 8-12. Link

-

Shao, X., et al. (2013).[1] An Electrophilic Hypervalent Iodine Reagent for Trifluoromethylthiolation.[1] Angewandte Chemie, 52(12), 3457-3460. Link[1]

Polyhalogenated Benzene Derivatives in Medicinal Chemistry: Design, Synthesis, and Application

The following technical guide details the medicinal chemistry of polyhalogenated benzene derivatives, structured for researchers and drug development professionals.

Executive Summary

Polyhalogenated benzene derivatives—specifically those containing multiple fluorine atoms or mixed halogen patterns (F/Cl/Br)—have evolved from simple solvents to critical scaffolds in modern pharmacotherapy. Beyond their traditional role in modulating lipophilicity (

Part 1: Physicochemical Principles

The Sigma-Hole and Halogen Bonding (XB)

Contrary to the classical view of halogens as purely hydrophobic, electron-rich substituents, heavier halogens (Cl, Br, I) and polyfluorinated systems exhibit a region of positive electrostatic potential (ESP) on the extension of the C–X bond axis. This region, termed the Sigma-Hole , allows the halogen to act as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygen, histidine nitrogen) in the protein binding pocket.

-

Polyfluorination Effect: In polyfluorinated rings (e.g., pentafluorophenyl), the strong electron-withdrawing nature of the fluorine atoms depletes electron density from the ring and any heavier halogens attached to it, significantly amplifying the magnitude of the sigma-hole and strengthening the halogen bond.

Metabolic Blocking and Lipophilicity

Polyhalogenation serves two primary pharmacokinetic functions:

-

Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Strategic placement of fluorine at positions prone to Cytochrome P450 oxidation (para- or benzylic positions) extends half-life (

). -

Lipophilicity Modulation: While monohalogenation generally increases lipophilicity, polyfluorination can have non-linear effects due to polarity changes in the aromatic quadrupole moment.

Table 1: Comparative Properties of Aromatic Halogens in Drug Design

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |

| C–X Bond Energy (kcal/mol) | ~116 | ~81 | ~68 | ~57 |

| Sigma-Hole Magnitude | Negligible | Moderate | Strong | Very Strong |

| Primary MedChem Role | Metabolic Block / Bioisostere (H/OH) | Lipophilicity / Filling Hydrophobic Pockets | Halogen Bonding / Selectivity | Halogen Bonding (Rare due to toxicity) |

Visualization: The Sigma-Hole Interaction

The following diagram illustrates the directional interaction between a polyhalogenated ligand and a protein backbone.

Caption: Schematic of a Halogen Bond (XB). The electron-deficient sigma-hole on the halogen (X) interacts with the Lewis basic carbonyl oxygen of the protein.

Part 2: Synthetic Strategies for Polyhalogenated Arenes

Synthesizing polyhalogenated benzenes requires overcoming the "regioselectivity paradox": the same electron-withdrawing effects that make these rings valuable also deactivate them toward electrophilic aromatic substitution (

Nucleophilic Aromatic Substitution ( )

This is the dominant strategy for perfluorinated or highly halogenated systems (e.g., pentafluorobenzene).

-

Mechanism: Addition-Elimination via a Meisenheimer complex.

-

Regioselectivity Rule: In perfluoroarenes, nucleophilic attack occurs exclusively para to the strongest electron-withdrawing group (or another fluorine if no other groups are present) to maximize the stabilization of the negative charge in the intermediate.

-

Example: Reaction of pentafluoropyridine with an amine yields the 4-amino-2,3,5,6-tetrafluoropyridine product.

The "Halogen Dance" (Base-Catalyzed Halogen Migration)

When a polyhalogenated benzene (containing Br or I) is treated with a hindered base (e.g., LDA), the metalation does not always occur at the most acidic proton. Instead, the halogen atom itself may migrate to a more stable position via a rapid isomerization known as the Halogen Dance.

-

Utility: Accessing substitution patterns (e.g., 1,2,3,4-tetrasubstituted rings) that are impossible to synthesize via direct electrophilic halogenation.

Synthetic Decision Logic

Use the following decision tree to select the appropriate synthetic route.

Caption: Decision matrix for synthesizing polyhalogenated aromatics.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9][10]

Case Study: Trametinib (MEK Inhibitor)

Trametinib represents the gold standard in utilizing a polyfluorinated scaffold.

-

Structure: It features a 2,4,6-trifluoroaniline moiety embedded within a pyridopyrimidine scaffold.

-

Function: The trifluoro-substitution pattern serves two roles:

-

Conformational Lock: The steric bulk and electrostatic repulsion of the ortho-fluorines force the aniline ring to twist out of plane relative to the pyrimidine, creating a specific 3D conformation required for the allosteric binding pocket of MEK1/2.

-

Metabolic Stability: The 2,4,6-pattern blocks the most reactive sites on the aniline ring from oxidation.

-

Pentafluorophenyl (PFP) Warheads

The pentafluorophenyl group is increasingly used in "covalent" drug design and chemical biology.

-

Mechanism: The extreme electron deficiency of the PFP ring makes the para-carbon highly electrophilic.

-

Application: In specific cysteine-targeting inhibitors (e.g., Pks13 inhibitors for tuberculosis), the PFP group undergoes a specific

reaction with a thiolate nucleophile (Cys) in the enzyme active site, forming a covalent adduct. This is distinct from the traditional acrylamide "Michael acceptor" warheads.

Part 4: Experimental Protocols

Protocol: Regioselective Synthesis of 4-Substituted-2,3,5,6-Tetrafluorobenzenes via

Objective: To introduce a nucleophile (amine or thiol) selectively at the para-position of a pentafluorophenyl scaffold. This is a foundational reaction for creating polyfluorinated libraries.

Reagents:

-

Substrate: Pentafluorobenzene or Pentafluoropyridine (1.0 equiv)

-

Nucleophile: Morpholine, Piperidine, or Thiophenol (1.1 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Purge with nitrogen (

) to remove atmospheric moisture.

-

-

Reaction Setup:

-

Dissolve the Pentafluorobenzene substrate (e.g., 1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration).

-

Add the Base (

, 276 mg, 2.0 mmol). -

Critical Step: Add the Nucleophile dropwise at room temperature. For highly reactive amines, cooling to 0°C may be required to prevent bis-substitution.

-

-

Execution:

-

Stir the mixture at reflux (80°C) for 4–12 hours.

-

Monitoring: Monitor reaction progress via TLC (eluent: 10% EtOAc/Hexanes) or LC-MS. The product will appear as a distinct spot with a lower

than the starting material. Look for the [M-F+Nu] mass peak.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Filter off the solid inorganic salts (

/KF) through a pad of Celite. -

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Note: Polyfluorinated compounds are often volatile; avoid prolonged exposure to high vacuum.

-

Self-Validating Checkpoint:

-

19F NMR Verification: The starting material (Pentafluorobenzene) will show three distinct signals (AA'MXX' pattern). The product (4-substituted-2,3,5,6-tetrafluorobenzene) will show only two distinct signals (an AA'XX' pattern) because the unique para-fluorine has been displaced. If three signals remain, the reaction is incomplete.

References

-

Halogen Bonding in Drug Discovery

- Source: MDPI / Int. J. Mol. Sci.

- Context: Principles of Sigma-hole interactions and their applic

-

Structural Basis for the Action of Trametinib

- Source: N

- Context: Detailed structural analysis of the 2,4,6-trifluoroaniline moiety in the MEK inhibitor Trametinib.

-

Nucleophilic Aromatic Substitution on Pentafluorophenyl Scaffolds

- Source: Beilstein Journal of Organic Chemistry

- Context: Experimental protocols for regioselective substitution on pentafluorobenzene deriv

-

The Role of Fluorine in Medicinal Chemistry

- Source: Journal of Medicinal Chemistry (ACS)

- Context: Comprehensive review of metabolic stability and lipophilicity modulation via fluorin

Electronic properties of SCF3 substituted aryl iodides

Decrypting the Electronic Properties of SCF3-Substituted Aryl Iodides: From -Hole Modulation to Supramolecular Design

Executive Overview

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern pharmaceutical and agrochemical design. Among these, the trifluoromethylthio group (–SCF3) has emerged as a privileged motif. While traditionally valued for its ability to dramatically enhance membrane permeability and metabolic stability, its profound electronic influence on adjacent aromatic systems is increasingly being leveraged in supramolecular chemistry.

This technical guide provides an in-depth analysis of the electronic properties of SCF3-substituted aryl iodides. By exploring the causal relationship between the –SCF3 group's electron-withdrawing nature and the polarizability of the iodine atom, we establish a framework for understanding and engineering enhanced halogen bonding interactions.

Physicochemical Profiling of the –SCF3 Group

The utility of the –SCF3 group stems from its unique combination of high lipophilicity and strong electron-withdrawing capacity.

-

Lipophilicity: The –SCF3 group possesses an exceptionally high Hansch hydrophobic parameter (

), significantly surpassing that of the –CF3 group ( -

Electronic Effects: Electronically, the –SCF3 group exerts a powerful inductive and resonance-withdrawing effect on aromatic systems. Its Hammett substituent constants (

and

When positioned para or meta to an iodine atom on an aryl ring, the –SCF3 group acts as an electronic sink. It depletes electron density from the aromatic

Mechanistic Causality: -Hole Enhancement and Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (acting as a Lewis acid) and a neutral or anionic Lewis base. The driving force behind this interaction is the

Because iodine has a large atomic radius and a diffuse

Mechanistic pathway of SCF3-induced sigma-hole enhancement and halogen bonding.

Quantitative Data Synthesis

To contextualize the electronic superiority of the –SCF3 group in halogen bond engineering, the following tables summarize key physicochemical parameters and the comparative reactivity of modern trifluoromethylthiolating reagents.

Table 1: Physicochemical Parameters of Selected Substituents

| Substituent | Hammett

Table 2: Reagent Selection for Trifluoromethylthiolation Workflows

| Reagent | State / Stability | Primary Substrate Scope | Reference |

|---|---|---|---|

| AgSCF3 / Cu Catalyst | Solid / Light Sensitive | Aryl halides (Cross-coupling) | 5[5] |

| N-(SCF3)saccharin | Solid / Shelf-Stable | Alcohols, Amines, Electron-rich arenes | 6[6] |

| MTTP | Solid / Air-Stable | Electron-deficient aromatic compounds | 7[7] |

Experimental Methodologies: Synthesis & Validation Workflows

Synthesizing SCF3-substituted aryl iodides requires strategic mechanistic planning. Because the final product is highly electron-deficient, direct electrophilic trifluoromethylthiolation of an intact aryl iodide is thermodynamically unfavorable. Instead, transition-metal-catalyzed cross-coupling of a pre-functionalized diiodoarene is the optimal pathway, utilizing the oxidative addition of a

Workflow for the synthesis and supramolecular validation of SCF3-aryl iodides.

Protocol A: Copper-Mediated Synthesis of 1-Iodo-4-(trifluoromethylthio)benzene

Causality: Using 1,4-diiodobenzene in stoichiometric excess ensures mono-functionalization, leaving one highly polarized iodine atom intact for downstream supramolecular applications. The in situ generation of a CuSCF3 species bypasses the high activation energy required for direct electrophilic aromatic substitution.

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1,4-diiodobenzene (3.0 equiv), AgSCF3 (1.0 equiv), CuI (0.2 equiv), and 2,2'-bipyridine (0.2 equiv).

-

Solvent Addition: Add anhydrous DMF (0.1 M relative to AgSCF3) to the mixture. Seal the tube and remove it from the glovebox.

-

Reaction Execution: Stir the reaction mixture at 80 °C for 12 hours. The active CuSCF3 intermediate undergoes oxidative addition into the aryl iodide, followed by reductive elimination to yield the product.

-

Workup: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove insoluble silver and copper salts.

-

Purification & Validation: Wash the filtrate with water and brine, dry over MgSO4, and concentrate. Purify via silica gel flash chromatography (using hexanes). Validate the product via

NMR (expecting a sharp singlet at approximately -42 ppm) and GC-MS.

Protocol B: Self-Validating NMR Titration for Halogen Bond Quantification

Causality: To empirically prove that the –SCF3 group deepens the

-

Solution Preparation: Prepare a 10 mM stock solution of the synthesized 1-iodo-4-(trifluoromethylthio)benzene (Halogen Bond Donor) in CDCl3.

-

Titrant Preparation: Prepare a 500 mM stock solution of quinuclidine (Lewis Base Acceptor) in the donor stock solution (this maintains a constant donor concentration during titration).

-

Titration Execution: Transfer 0.5 mL of the donor solution into an NMR tube. Record the baseline

and -

Incremental Addition: Sequentially add aliquots of the titrant (e.g., 10, 20, 50, 100

L) to the NMR tube. Record the spectra after each addition. -

Data Analysis: Track the change in chemical shift (

) of the ortho-protons relative to the iodine atom. Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression to extract the association constant (

Conclusion

The –SCF3 group is far more than a lipophilicity-enhancing tag; it is a potent electronic modulator. By drastically withdrawing electron density through inductive and resonance pathways, it polarizes the

References

- Copper-mediated Trifluoromethylthiolation of Alkenyl Iodides with AgSCF3 - The University of Osaka Institutional Knowledge Archive -

- MINIREVIEW Catalytic strategies for the trifluoromethylthiolation of carbonyl compounds - AIR Unimi -

- MTTP: A Powerful Electrophilic Trifluoromethylthiolating Reagent Applicable to Electron-deficient Arom

- A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents: N-(Trifluoromethylthio)saccharin and Beyond - Benchchem -

- Photoredox-Mediated, Nickel-Catalyzed Trifluoromethylthiolation of Aryl and Heteroaryl Iodides - ChemRxiv -

- Halogen bonding: the σ-hole - ResearchG

- The Halogen Bond: Theory and Applic

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. MTTP: A Powerful Electrophilic Trifluoromethylthiolating Reagent Applicable to Electron-deficient Aromatic Compounds | TCI AMERICA [tcichemicals.com]

Strategic Utilization of 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene in Advanced Scaffold Synthesis

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated moieties is paramount for modulating pharmacokinetics, lipophilicity, and metabolic stability. This technical guide provides an in-depth mechanistic analysis and experimental workflow for utilizing 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene (CAS: 1806348-52-6) [1], a highly functionalized, densely substituted arene that serves as a versatile precursor for complex molecular architectures.

Physicochemical Profiling & Structural Rationale

The architecture of this molecule is not arbitrary; it is a meticulously designed manifold for orthogonal functionalization. Every substituent serves a specific physicochemical and synthetic purpose:

-

The -SCF3 Group: With a Hansch lipophilicity parameter (

) of 1.44, the -SCF3 group is significantly more lipophilic than the classical -CF3 ( -

The Ortho-Diiodo Motif: The presence of two adjacent iodine atoms provides a classic platform for either regioselective mono-metalation or the generation of highly reactive aryne (benzyne) intermediates.

-

The Fluorine Atom: Positioned adjacent to the -SCF3 group, the fluorine atom exerts a strong inductive electron-withdrawing effect, further lowering the HOMO/LUMO levels of the aromatic ring and providing metabolic shielding against oxidative defluorination.

Quantitative Physicochemical Data

| Property | Value | Rationale / Impact |

| CAS Number | 1806348-52-6 | Unique identifier for procurement and database indexing. |

| Molecular Formula | C7H2F4I2S | High halogen density provides orthogonal reaction sites. |

| Molecular Weight | 447.96 g/mol | Dictates precise stoichiometry in micro-scale lithiation. |

| Hansch | 1.44 | Dramatically increases logP, driving membrane permeability. |

| Hammett | 0.50 | Strong electron-withdrawing effect, modulating local pKa. |

Mechanistic Pathways & Reactivity Logic

As a synthetic chemist, it is critical to understand the causality behind reagent selection when handling polyhalogenated arenes to avoid complex mixtures.

A. Regioselective Halogen-Metal Exchange

Subjecting 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene to standard alkyllithium reagents (e.g., n-BuLi) often results in unselective double-lithiation or premature elimination to the benzyne intermediate. To achieve precise mono-functionalization, the "Turbo-Grignard" reagent (

Regioselective halogen-magnesium exchange using Turbo-Grignard and electrophilic trapping.

B. Benzyne Generation and Cycloaddition

Conversely, when the synthetic goal is to build rigid, bridged polycyclic scaffolds (e.g., for DNA-encoded libraries or CNS-penetrant cores), the ortho-diiodo motif is deliberately exploited to generate a fluoro-(trifluoromethylthio)benzyne intermediate [3]. Treatment with a strong base or double halogen-metal exchange followed by thermal activation induces the elimination of both iodine atoms. The resulting highly electrophilic aryne can be immediately trapped via Diels-Alder cycloaddition with dienes.

Generation of the highly reactive benzyne intermediate and divergent trapping strategies.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Mono-Magnesiation via Turbo-Grignard

Objective: To synthesize a mono-functionalized building block without triggering benzyne elimination.

-

Preparation: Flame-dry a Schlenk flask under argon. Charge with 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene (1.0 equiv) and anhydrous THF (0.2 M).

-

Cryogenic Control: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Causality: -40 °C provides the optimal thermodynamic balance—warm enough to allow the

-PrMgCl·LiCl to react, but cold enough to prevent the resulting arylmagnesium species from eliminating to the aryne. -

Exchange: Dropwise add

-PrMgCl·LiCl (Turbo-Grignard, 1.1 equiv, 1.3 M in THF). Stir for 2 hours. -

Validation Check: Quench a 0.1 mL aliquot with saturated aqueous NH4Cl and analyze via GC-MS to confirm the disappearance of the diiodo starting material and the presence of the mono-iodo product. This step ensures the system is self-validating before committing valuable electrophiles.

-

Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation) dropwise. Stir for 1 hour, then warm to room temperature.

-

Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Benzyne Generation and Diels-Alder Cycloaddition

Objective: To construct a complex, 3D-rich bicyclic scaffold.

-

Pre-mixing: In a flame-dried flask under argon, dissolve 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene (1.0 equiv) and an excess of the diene (e.g., furan, 5.0 equiv) in anhydrous toluene (0.1 M). Causality: Pre-mixing ensures the diene is present in high local concentration the moment the transient benzyne is generated, outcompeting benzyne dimerization.

-

Activation: Cool to -78 °C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes).

-

Elimination & Trapping: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours. As the temperature rises, the ortho-lithio-iodo intermediate undergoes spontaneous elimination to form the benzyne, which is immediately trapped by the furan.

-

Isolation: Concentrate the crude mixture under reduced pressure and isolate the bridged cycloadduct via silica gel chromatography.

References

- Title: 1806348-52-6 CAS Manufactory Source: ChemicalBook URL

- Title: Isopropylmagnesium chloride - Wikipedia (Turbo Grignard)

- Title: Mechanistic Insights into Benzyne Formation via Di-iodobenzene Photolysis Source: ChemRxiv URL

Strategic Lipophilicity Modulation in Medicinal Chemistry via the Trifluoromethylthio (-SCF₃) Group

Executive Summary

In contemporary drug discovery, the precise tuning of a molecule's physicochemical properties is paramount to overcoming pharmacokinetic bottlenecks. Among the arsenal of fluorinated functional groups, the trifluoromethylthio (-SCF₃) moiety has emerged as a privileged structural motif. Characterized by an exceptionally high lipophilicity and strong electron-withdrawing capacity, the -SCF₃ group offers medicinal chemists a powerful vector for enhancing membrane permeability, metabolic stability, and target binding affinity[1]. This whitepaper provides an in-depth technical analysis of the -SCF₃ group, detailing the physicochemical rationale for its use, the pharmacokinetic causality of its biological impact, and field-proven, self-validating synthetic protocols for its direct incorporation into organic scaffolds.

Physicochemical Profiling: The Rationale for -SCF₃

The utility of the -SCF₃ group is fundamentally rooted in its unique physicochemical parameters. When compared to the ubiquitous trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups, the -SCF₃ moiety demonstrates a superior ability to drive lipophilicity without imposing excessive steric bulk[2].

The polarizability of the sulfur atom, combined with the highly electronegative fluorine atoms, creates a hydrophobic domain that strongly repels water molecules. This is quantified by the Hansch hydrophobic parameter (

Table 1: Comparative Physicochemical Parameters of Common Substituents

| Substituent | Hansch Parameter (

Pharmacokinetic Causality: Mechanisms of Action

The integration of an -SCF₃ group into a pharmacophore is not merely a structural tweak; it is a strategic intervention that directly modulates the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile[4].

-

Enhanced Membrane Permeability: The extreme lipophilicity (

= 1.44) lowers the desolvation energy required for the drug to partition from the aqueous extracellular environment into the lipid bilayer. This causality directly translates to improved passive diffusion across cellular membranes and the blood-brain barrier[2]. -

Metabolic Stability: The strong electron-withdrawing nature (

= 0.50) of the -SCF₃ group decreases the electron density of adjacent aromatic rings or alkyl chains. This deactivation protects the molecule from electrophilic attacks by oxidative enzymes, such as Cytochrome P450s, thereby prolonging the drug's in vivo half-life[3]. -

Target Binding Affinity: The polarizable sulfur atom allows for unique orthogonal multipolar interactions within hydrophobic binding pockets, often displacing high-energy water molecules and increasing the entropic driving force of receptor binding.

Logical relationship diagram illustrating the pharmacokinetic causality of -SCF₃ insertion.

Synthetic Workflows & Methodologies

Historically, the introduction of the -SCF₃ group required harsh conditions, toxic gases (e.g., CF₃SCl), or indirect multi-step halogen-exchange reactions. Modern methodologies have shifted toward direct electrophilic trifluoromethylthiolation using shelf-stable reagents[5].

Reagent Selection: N-(Trifluoromethylthio)saccharin

N-(Trifluoromethylthio)saccharin has emerged as a superior electrophilic source. It is a stable, easily handled crystalline solid. The saccharin leaving group is a weak, non-nucleophilic base, which significantly enhances the electrophilicity of the attached -SCF₃ moiety, making it highly reactive toward a broad spectrum of nucleophiles, including unactivated arenes and heterocycles[6].

Protocol A: Dual Lewis Acid/Base Catalyzed Arene Trifluoromethylthiolation

This protocol utilizes a highly efficient dual-catalyst system to achieve rapid C-H functionalization of arenes under mild conditions[6].

Causality of Experimental Choices: Iron(III) chloride (FeCl₃) acts as a Lewis acid, coordinating to the carbonyl oxygen of the saccharin moiety to weaken the N-S bond. Simultaneously, diphenyl selenide (Ph₂Se) acts as a Lewis base (nucleophilic shuttle), attacking the sulfur atom to form a highly reactive, transient [Ph₂Se-SCF₃]⁺ sulfonium intermediate. This dual activation dramatically lowers the activation energy for electrophilic aromatic substitution.

Step-by-Step Methodology:

-

Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the target arene (0.160 mmol, 1.0 equiv) and N-(trifluoromethylthio)saccharin (0.177 mmol, 1.1 equiv).

-

Catalyst Injection: Add FeCl₃ (2.5 mol %) and diphenyl selenide (2.5 mol %) in a suitable non-coordinating solvent (e.g., dichloromethane).

-

Reaction & Validation: Stir the mixture at room temperature. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 22 hours, indicated by the complete consumption of the starting arene and the appearance of a less polar product spot (due to the high lipophilicity of the -SCF₃ group).

-

Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography (using a Hexane/Ethyl Acetate gradient) to yield the pure SCF₃-arene product.

Workflow for the dual-catalyzed electrophilic trifluoromethylthiolation of arenes.

Protocol B: Promoter-Free Trifluoromethylthiolation of Indoles

For electron-rich heterocycles like indoles, metal catalysts can be entirely bypassed by leveraging solvent effects[7].

Causality of Experimental Choices: Using 2,2,2-trifluoroethanol (TFE) as the solvent eliminates the need for a promoter. TFE is a highly polar, strongly hydrogen-bonding solvent. It hydrogen-bonds to the carbonyl groups of the saccharin reagent, polarizing the N-S bond and activating the electrophile, while simultaneously stabilizing the polar transition state of the substitution reaction.

Step-by-Step Methodology:

-

Preparation: In a reaction vial, combine the electron-rich heterocycle (0.5 mmol, 1.0 equiv) and N-(trifluoromethylthio)saccharin (0.75 mmol, 1.5 equiv).

-

Solvent Addition: Add 1.5 mL of 2,2,2-trifluoroethanol (TFE). Seal the vial.

-

Reaction & Validation: Place the vial in a preheated oil bath at 40°C and stir for 12 hours. Self-Validation Check: The dissolution of reagents and subsequent color change of the solution indicates the progression of the C-H functionalization.

-

Isolation: Cool to room temperature, concentrate under reduced pressure, and purify by silica gel column chromatography.

Table 2: Substrate Scope for Promoter-Free Trifluoromethylthiolation in TFE [7]

| Substrate | Product | Yield (%) |

|---|---|---|

| Indole | 3-(Trifluoromethylthio)indole | 96 |

| 5-Fluoroindole | 5-Fluoro-3-(trifluoromethylthio)indole | 99 |

| 5-Chloroindole | 5-Chloro-3-(trifluoromethylthio)indole | 98 |

Conclusion

The trifluoromethylthio (-SCF₃) group represents a pinnacle of rational drug design, offering unparalleled control over lipophilicity and metabolic stability. By transitioning from legacy synthetic methods to modern, self-validating protocols utilizing reagents like N-(trifluoromethylthio)saccharin, researchers can efficiently incorporate this privileged motif into complex molecular architectures. As the demand for highly permeable and metabolically robust therapeutics grows, the strategic application of -SCF₃ will continue to be a cornerstone of advanced medicinal chemistry.

References

-

Catalytic strategies for the trifluoromethylthiolation of carbonyl compounds , AIR Unimi.1

-

Asymmetric Construction of Chiral Carbon Centers Featuring the SCF3 Motif , Fluorine Notes. 2

-

N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines , PMC. 3

-

SCF3-Alkenes Unlocked: A Gateway via Cu(I)-Catalyzed Stereocontrolled Cross-Coupling , ACS Publications. 4

-

Application Notes and Protocols: Trifluoromethylthiolation of Electron-Rich Heterocycles , Benchchem. 7

-

Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent , Organic Syntheses. 5

-

Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis , ACS Publications. 6

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgsyn.org [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Engineering Bioisosteres of Trifluoromethylthio-Substituted Benzenes: A Technical Guide to Structural Modification and ADME Optimization

Executive Summary

The trifluoromethylthio (

As a Senior Application Scientist, I approach the optimization of aryl-

Physicochemical Profiling of the Aryl- Motif

Before replacing a functional group, we must quantitatively understand the parameters we are attempting to mimic or modulate. The

Table 1: Physicochemical Parameters of

| Substituent (X) | Hansch Lipophilicity ( | Hammett Constant ( | Steric Parameter (MR) | Key Bioisosteric Rationale & Application |

| 1.44 | 0.50 | 13.8 | Reference standard; high metabolic stability. | |

| 1.04 | 0.35 | 7.9 | Lower lipophilicity; orthogonal conformation to the aryl plane. | |

| 1.79 | 0.45 | 16.2 | Chalcogen bond donor; novel IP space; comparable microsomal stability. | |

| 1.51 | 0.68 | 12.3 | Enhanced chemical stability; high steric bulk; strong electron withdrawal. | |

| 0.76 | 0.32 | 11.5 | Lipophilic hydrogen bond donor; significantly reduces logP[2]. |

Strategic Dimension I: Group Bioisosterism (Modifying the Moiety)

When the benzene core is essential for

Chalcogen Homologation ( )

Replacing sulfur with selenium yields the

Fluorinated Hydrogen Bond Donors ( )

If the primary liability of the aryl-

Strategic Dimension II: Core Bioisosterism (Modifying the Aryl Scaffold)

When the

The Bicyclo[1.1.1]pentane (BCP) Scaffold

Bicyclo[1.1.1]pentanes (BCPs) are premier bioisosteres for para-substituted benzenes[4]. Replacing a planar

Strategic logic tree for the bioisosteric replacement of Aryl-SCF3 motifs.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols have been selected for their self-validating nature and avoidance of toxic heavy-metal catalysts, making them ideal for late-stage medicinal chemistry.

Protocol 1: Visible-Light Photoredox Synthesis of (Core Replacement)

This protocol utilizes an Electron Donor-Acceptor (EDA) complex to generate

Reagents:

-

Alkyl-1,4-dihydropyridine (Alkyl-DHP) (2.0 equiv, radical precursor)

-

N-(trifluoromethylthio)phthalimide (1.0 equiv,

source & electron acceptor) -

[1.1.1]Propellane (1.5 equiv, BCP core precursor)

-

Anhydrous Acetone (0.2 M)

Step-by-Step Methodology:

-

Preparation: To an 8 mL reaction vial equipped with a magnetic stir bar, add Alkyl-DHP (1.00 mmol) and N-(trifluoromethylthio)phthalimide (0.50 mmol)[5].

-

Core Introduction: Add [1.1.1]propellane (0.75 mmol) as a solution in diethyl ether.

-

Solvation: Dissolve the mixture in anhydrous acetone (2.5 mL). Causality note: The reaction can be run open-to-air because the selective photoexcitation of the EDA complex outcompetes oxygen quenching pathways[5].

-

Irradiation: Seal the vial with a PTFE-lined septum. Irradiate using a blue LED lamp (456 nm) at a distance of ~1.5 inches for 24 hours. Maintain the temperature at ~24 °C using a cooling fan[5].

-

Validation & Isolation: Monitor via TLC. The highly colored EDA complex will bleach as the DHP is consumed. Purify the volatile

product via silica gel chromatography. For volatile derivatives, use

Protocol 2: Electrophilic Trifluoromethylselenolation of Arenes (Group Replacement)

This protocol converts aryl diazonium salts into Aryl-

Reagents:

-

Aryl diazonium tetrafluoroborate (1.0 equiv)

-

Tetramethylammonium trifluoromethylselenolate (

) (1.2 equiv) -

Anhydrous Acetonitrile (0.1 M)

Step-by-Step Methodology:

-

Preparation: Dissolve the aryl diazonium salt (1.0 mmol) in anhydrous acetonitrile (10 mL) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Reagent Addition: Slowly add solid

(1.2 mmol) in portions over 10 minutes. Causality note: The slow addition controls the exothermic release of -

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The cessation of nitrogen evolution acts as a self-validating visual indicator of reaction completion.

-

Workup: Quench the reaction with deionized water (10 mL), extract with ethyl acetate (3 x 15 mL), dry over

, and concentrate under reduced pressure.

Mechanistic Pathways

Understanding the causality behind the

Mechanistic pathway of EDA-complex mediated photoredox synthesis of BCP-SCF3.

Conclusion

The optimization of trifluoromethylthio-substituted benzenes requires a nuanced approach to bioisosterism. By viewing the pharmacophore through two distinct dimensions—group replacement (e.g.,

References

-

N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity National Center for Biotechnology Information (PMC) URL:[Link]

-

Catalyst-Free Decarbonylative Trifluoromethylthiolation Enabled by Electron Donor-Acceptor Complex Photoactivation National Center for Biotechnology Information (PMC) URL:[Link]

-

Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities ResearchGate URL:[Link]

-

The Powerful Symbiosis Between Synthetic and Medicinal Chemistry Taylor & Francis Online URL:[Link]

-

Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation ResearchGate URL:[Link]

Sources

- 1. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Catalyst-Free Decarbonylative Trifluoromethylthiolation Enabled by Electron Donor-Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. semanticscholar.org [semanticscholar.org]

Stability and Reactivity of Vicinal Diiodobenzenes with Electron-Withdrawing Groups: A Mechanistic Guide

Executive Summary

Vicinal diiodobenzenes (1,2-diiodobenzenes) represent a unique class of sterically congested, highly reactive synthons in organic chemistry. The extreme van der Waals repulsion between adjacent iodine atoms inherently destabilizes the C–I bonds, making these compounds prime candidates for reductive deiodination and transition-metal-catalyzed cross-coupling. The introduction of electron-withdrawing groups (EWGs) onto the aromatic ring fundamentally alters this reactivity landscape. This whitepaper provides an in-depth mechanistic analysis of how EWGs modulate the stability, electronic polarization, and synthetic utility of 1,2-diiodobenzenes, offering field-proven protocols for researchers and drug development professionals.

The Steric and Electronic Paradox of 1,2-Diiodobenzenes

Steric Strain and Baseline Stability

The van der Waals radius of an iodine atom is approximately 1.98 Å. In a standard benzene ring, the distance between two ortho substituents is roughly 3.3 Å. Consequently, 1,2-diiodobenzenes suffer from severe steric overlap, forcing the C–I bonds to either lengthen or bend out of the aromatic plane to relieve strain[1]. This steric penalty lowers the bond dissociation energy (BDE) of the C–I bonds compared to their meta or para isomers, predisposing the molecule to homolytic cleavage or reductive deiodo-elimination to form arynes (benzynes)[2].

Electronic Modulation via Electron-Withdrawing Groups (EWGs)

When EWGs (such as –F, –CF₃, –NO₂, or –CN) are introduced to the vicinal diiodo scaffold, the electronic dynamics shift dramatically:

-

Kinetic Stabilization of Intermediates: EWGs withdraw electron density via inductive (

) and resonance ( -

Enhancement of the

-Hole: EWGs deplete electron density from the iodine atoms, significantly enhancing their electrophilic

Figure 1: Electronic and steric pathways governing vicinal diiodobenzene reactivity.

Mechanistic Pathways of Deiodination and Aryne Formation

Because of their inherent instability, 1,2-diiodobenzenes are excellent precursors for benzyne intermediates. Traditional methods for generating benzynes often require harsh conditions or photostimulation. However, the unique steric strain of the vicinal diiodo motif allows for mild reductive deiodination.

For instance, the inorganic dithiolate dianion

Transition-Metal Catalysis: Overcoming Steric Hindrance

Vicinal diiodobenzenes are highly valuable in palladium-catalyzed cascade reactions, such as double aminocarbonylation to synthesize

The Solvent Causality Principle: In standard cross-coupling, coordinating solvents like DMF or acetonitrile are often used to stabilize catalytic intermediates. However, with 1,2-diiodobenzenes, strongly coordinating solvents compete with the sterically hindered substrate for vacant coordination sites on the palladium center. This competition prevents the necessary coordination of the bulky diiodoarene, leading to the rapid precipitation of inactive palladium black[9]. Therefore, non-coordinating solvents like toluene are strictly required to force the catalytic cycle forward[7].

Figure 2: Workflow of Pd-catalyzed aminocarbonylation of 1,2-diiodobenzenes.

Quantitative Data Summaries

The following tables summarize the impact of EWGs on halogen bonding stability and the optimization parameters for transition-metal catalysis involving 1,2-diiodobenzenes.

Table 1: Substituent Effects on

| Substituent (para to N) | Electronic Nature | Complex Stability | Reactivity Profile |

|---|

|

Table 2: Solvent Effects on Pd-Catalyzed Aminocarbonylation of 1,2-Diiodoarenes[7],[9]

| Solvent | Coordination Ability | Pd Black Precipitation | Phthalimide Yield |

|---|---|---|---|

| Toluene | Non-coordinating | None | > 85% |

| THF | Weakly coordinating | Slow | 40 - 50% |

| DMF | Strongly coordinating | Rapid | < 10% |

| Acetonitrile | Strongly coordinating | Rapid | 0% |

Experimental Protocols

Protocol 1: Reductive Deiodo-Elimination and Benzyne Trapping[2]

Objective: Synthesize

Rationale: The use of

-

Preparation of Dianion: Under a strict argon atmosphere, reduce

(1.0 equiv) with -

Substrate Addition: Dissolve 1,2-diiodobenzene (or its EWG-substituted derivative) (1.0 equiv) in anhydrous THF (1 mL per 0.30 mmol). Add this solution dropwise to the dianion mixture at -78 °C.

-

Thermal Activation: Stir the solution at -78 °C for 1 hour to allow initial electron transfer. Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours. Self-Validation: The color will transition from green to red-brown, indicating the consumption of the dianion and formation of the cycloaddition product.

-

Workup: Concentrate the mixture using a rotary evaporator. Purify the residue via silica gel chromatography (hexanes eluent) to isolate the benzenedithiolate complex.

Protocol 2: Pd-Catalyzed Synthesis of -Substituted Phthalimides[7]

Objective: Double aminocarbonylation of an EWG-substituted 1,2-diiodobenzene.

Rationale: Toluene is utilized to prevent solvent-induced catalyst deactivation. The reaction relies on a pressurized CO atmosphere to drive the dual insertion steps before premature reductive elimination can occur.

-

Reagent Assembly: In a heavy-walled glass pressure tube equipped with a magnetic stir bar, combine the EWG-substituted 1,2-diiodobenzene (1.0 mmol), primary amine (1.2 mmol),

(2 mol%), and an appropriate phosphine ligand (e.g., -

Solvent Addition: Add 5 mL of anhydrous, degassed toluene. Critical Step: Do not substitute with DMF or acetonitrile, as this will result in immediate Pd(0) precipitation upon heating.

-

Carbonylation: Seal the tube in a high-pressure reactor. Purge the system with CO gas three times, then pressurize to 7 bar (approx. 100 psi) of CO.

-

Reaction Execution: Heat the stirred mixture to 100 °C for 12–24 hours. Monitor via TLC (Hexanes/EtOAc) until the diiodo starting material is completely consumed.

-

Isolation: Cool the reactor to room temperature and carefully vent the CO gas in a fume hood. Filter the mixture through a short pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via column chromatography to yield the

-substituted phthalimide.

Conclusion

The stability of vicinal diiodobenzenes is fundamentally governed by the steric conflict between the adjacent heavy halogen atoms. The strategic introduction of electron-withdrawing groups provides a powerful tool to modulate this instability. By polarizing the C–I bonds and enhancing the electrophilic nature of the iodine atoms, EWGs dictate the molecule's trajectory—whether toward kinetic stabilization of highly reactive aryne intermediates or toward efficient participation in transition-metal-catalyzed cross-coupling. Understanding the interplay between these steric and electronic factors is essential for designing robust synthetic methodologies in advanced drug development and materials science.

References

1.[3] Matrix Isolation and Electronic Structure of Di- and Tridehydrobenzenes. ConnectSci. Available at: 2.[4] Substituent Effects on the [N–I–N]+ Halogen Bond. National Institutes of Health (PMC). Available at: 3.[5] Substituent Effects on the [N–I–N]+ Halogen Bond. ResearchGate. Available at: 4.[2] Reaction of (µ-S)2Fe2(CO)6 dianion with 1,2-vinyl and aryl diiodides. Semantic Scholar. Available at: 5.[6] Reaction of (µ-S)2Fe2(CO)6 dianion with 1,2-vinyl and aryl diiodides. ResearchGate. Available at: 6.[7] Five-membered Heterocycle Synthesis. The Royal Society of Chemistry. Available at: 7.[1] Isomeric effects with di-iodobenzene (C6H4I2) on adsorption on graphite. ResearchGate. Available at: 8.[8] Phthalimides: developments in synthesis and functionalization. RSC Advances. Available at: 9.[9] Aspects of the palladium-catalyzed coupling between aryl halides and 2-amidoacrylates. SciSpace. Available at:

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. connectsci.au [connectsci.au]

- 4. Substituent Effects on the [N–I–N]+ Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 9. scispace.com [scispace.com]

Novel Fluorinated Scaffolds for Agrochemical Synthesis

Technical Guide | Version 1.0

Executive Summary

The strategic incorporation of fluorine into agrochemical scaffolds has evolved from simple substitution to the architectural design of physicochemical properties. Beyond the ubiquitous trifluoromethyl (

Part 1: Strategic Rationale – The Fluorine Effect

The introduction of fluorine is not merely about steric bulk (Van der Waals radius

Lipophilicity and Permeability

Agrochemicals must penetrate the waxy cuticle of leaves or the chitinous exoskeleton of insects.

-

The "Super-Trifluoromethyl" Effect: The

group is significantly more lipophilic ( -

Bioisosterism: The

group acts as a lipophilic hydrogen bond donor (bioisostere of

Metabolic Blocking

Strategic fluorination blocks sites labile to Cytochrome P450 oxidation. Replacing a metabolically vulnerable

Part 2: Emerging Scaffolds & Synthetic Methodologies[4][5]

The Pentafluorosulfanyl Group ( )

Often termed the "super-trifluoromethyl" group,

Synthetic Strategy:

The primary route to aromatic

Mechanistic Pathway: Radical Addition

The reaction typically proceeds via a radical chain mechanism initiated by

Figure 1: Radical chain mechanism for the addition of pentafluorosulfanyl chloride to alkenes.

Difluoromethylation ( ) & Trifluoromethoxylation ( )

The

Synthetic Strategy:

Recent advances favor Difluorocarbene (

Mechanistic Pathway: Difluorocarbene Transfer

Figure 2: Difluoromethylation of phenols via in-situ generation of difluorocarbene.

Part 3: Experimental Protocols

Note: All protocols involve hazardous reagents. Perform in a well-ventilated fume hood with appropriate PPE.

Protocol A: Synthesis of Aryl Difluoromethyl Ethers

Objective: Late-stage installation of the

-

Setup: Charge a round-bottom flask with the phenolic substrate (

), -

Reagent Addition: Add Sodium chlorodifluoroacetate (

). -

Reaction: Heat the mixture to

under an inert atmosphere ( -

Quench: Cool to room temperature. Pour into water and extract with Ethyl Acetate (

).[4] -

Purification: Wash combined organics with brine (

) to remove DMF. Dry over-

Validation: Confirm product via

NMR (typically a doublet around

-

Protocol B: Electrophilic Trifluoromethylthiolation ( )

Objective: Introduction of the highly lipophilic

-

Setup: Dissolve the substrate (

) in dry Acetonitrile ( -

Activation: Add a Lewis Acid catalyst (e.g.,

, -

Addition: Add

-(Trifluoromethylthio)saccharin ( -

Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC or

NMR. -

Workup: Remove solvent in vacuo. Redissolve in DCM, wash with saturated

(to remove saccharin byproduct), dry, and concentrate.

Part 4: Comparative Data Analysis

The following table contrasts the physicochemical impact of novel fluorinated groups against the standard methyl and trifluoromethyl groups.

| Property | |||||

| Hammett Constant ( | |||||

| Hansch Lipophilicity ( | |||||

| Geometry | Tetrahedral | Tetrahedral | Bent | Bent | Square Pyramidal |

| Metabolic Stability | Low (Oxidation) | High | High | Moderate | Very High |

| Key Advantage | Steric bulk | Electron withdrawal | Sol. / Lipophilicity | High Lipophilicity | Steric + Electronic |

Table 1: Physicochemical comparison of common and novel substituents.

Part 5: Future Outlook & Sustainability

The agrochemical industry faces dual pressure: efficacy and environmental stewardship.

-

PFAS-Free Synthesis: While the final products contain fluorine, the manufacturing is shifting away from PFAS-based surfactants and reagents.[6] Flow chemistry utilizing inorganic fluorides (CsF, KF) is replacing perfluoroalkyl reagents where possible.

-

Degradability: The extreme stability of

and

References

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 2020.[1][7][8] Link

-

Difluoromethylation of Phenols. Organic Syntheses, 2024. Link

-

Application Notes and Protocols: Difluoromethanol in Agrochemical Synthesis. BenchChem, 2025. Link

-

Application Notes and Protocols: N-(Trifluoromethylthio)saccharin for the Synthesis of Agrochemicals. BenchChem, 2025. Link

-

PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. ScienceDaily, 2024. Link

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sciencedaily.com [sciencedaily.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Selective Palladium-Catalyzed Cross-Coupling of 1,2-Diiodo Arenes

[1]

Executive Summary & Strategic Overview

The selective cross-coupling of 1,2-diiodo arenes (ortho-diiodobenzenes) presents a unique paradox in palladium catalysis. Unlike their 1,3- and 1,4-counterparts, 1,2-diiodo arenes exhibit a strong kinetic preference for exhaustive (double) coupling , often making the isolation of mono-arylated products difficult.

This guide addresses this challenge through two distinct operational frameworks:

-

The "Natural" Pathway: Exploiting the rapid double-oxidative addition to efficiently synthesize sterically crowded symmetric

-terphenyls. -

The "Engineered" Pathway: Circumventing the symmetry problem by using 1-bromo-2-iodobenzene for the programmable synthesis of unsymmetrical targets.

Critical Insight: For the synthesis of unsymmetrical polyaromatics, attempting to mono-couple 1,2-diiodobenzene is statistically and kinetically unfavorable. The industry-standard "Best Practice" is to utilize the chemoselective distinctness of the I–Br motif.

Mechanistic Principles: The "Ortho-Effect" Trap

To control the reaction, one must understand why 1,2-diiodo arenes behave differently than 1,3- or 1,4-isomers.

The Kinetic Acceleration of the Second Step

In a standard Suzuki-Miyaura coupling, the first oxidative addition (OA) of Pd(0) to the C–I bond is fast. However, in 1,2-diiodo systems, the formation of the mono-arylated intermediate creates a steric and electronic environment that accelerates the second OA.

-

Steric Relief: The large iodine atom is replaced by an aryl group, which can rotate out of plane. However, the proximity of the second iodine to the Pd center (after the first reductive elimination) often leads to "ring-walking" or immediate re-insertion before the catalyst can diffuse away.

-

Electronic Activation: The newly installed aryl group is generally electron-donating relative to the iodine it replaced, which should theoretically slow down the second OA. However, the local concentration of the catalyst and the potential for a Pd(II)-intermediate chelate often override this, driving the reaction to completion (bis-coupling) immediately.

Visualizing the Competitive Pathways

Figure 1: The kinetic landscape of 1,2-diiodo arene coupling. The thickness of the red arrow indicates the high rate of the second coupling step, often precluding isolation of the mono-species.

Application Protocols

Protocol A: Synthesis of Symmetric -Terphenyls (Double Coupling)

Use this protocol when the target molecule requires two identical aryl groups.

This method leverages the natural reactivity of 1,2-diiodobenzene to build crowded polycyclic aromatic hydrocarbons (PAHs) or triphenylene precursors.

Reagents:

-

Substrate: 1,2-Diiodobenzene (1.0 equiv)

-

Coupling Partner: Arylboronic acid (2.5 - 3.0 equiv)

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: Toluene/Ethanol/Water (4:1:1) or DMF (anhydrous).

Step-by-Step Procedure:

-

Setup: Charge a Schlenk flask with 1,2-diiodobenzene (330 mg, 1.0 mmol), arylboronic acid (3.0 mmol), and Pd(PPh

) -

Degassing: Evacuate and backfill with Argon (

). Add degassed Toluene (4 mL), Ethanol (1 mL), and 2M aq. Na -

Reaction: Heat to 90 °C for 12–24 hours. The high temperature ensures the second sterically hindered coupling completes.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO

. -

Purification: Flash chromatography. Note:

-Terphenyls often elute significantly faster than the mono-coupled byproducts due to lack of polarizable iodine.

Protocol B: Synthesis of Unsymmetrical -Terphenyls (Sequential Coupling)

Use this protocol for high-precision library generation.

The "Mixed Halide" Strategy: Instead of fighting the kinetics of 1,2-diiodobenzene, use 1-bromo-2-iodobenzene . The C–I bond undergoes oxidative addition

Reagents:

-

Substrate: 1-Bromo-2-iodobenzene (1.0 equiv)

-

Boronic Acid A: (1.05 equiv)

-

Boronic Acid B: (1.5 equiv)

-

Catalyst: Pd(OAc)

(ligandless for Step 1) / SPhos (for Step 2).

Step-by-Step Procedure:

Phase 1: Selective C–I Coupling

-

Dissolve 1-bromo-2-iodobenzene (1.0 mmol) and Boronic Acid A (1.05 mmol) in Toluene/Water (5:1).

-

Add Pd(OAc)

(1-2 mol%) without phosphine ligands. -

Add Na

CO -

Stir at Room Temperature (25 °C) .

Phase 2: One-Pot C–Br Coupling

-

Do not work up. To the same vessel, add Boronic Acid B (1.5 equiv).

-

Add SPhos (2-5 mol%) or XPhos . These electron-rich, bulky ligands activate the Pd for the more difficult C–Br oxidative addition.

-

Raise temperature to 80–100 °C .

-

Stir for 12 hours.

-

Workup: Standard aqueous extraction and column chromatography.

Protocol C: Mono-Functionalization of 1,2-Diiodobenzene

Use only if 1,2-diiodobenzene is the mandatory starting material.

Achieving mono-selectivity here requires forcing the kinetics by manipulating concentration (Le Chatelier's principle).

Key Parameter: High Substrate:Nucleophile Ratio.

-

Stoichiometry: Use 5.0 to 10.0 equivalents of 1,2-diiodobenzene relative to the boronic acid.

-

Concentration: Run the reaction at high dilution (0.05 M).

-

Addition: Add the boronic acid (dissolved in solvent) dropwise over 2–4 hours using a syringe pump.

-

Recovery: You will recover ~80-90% of the unreacted diiodide. This must be separated chromatographically (non-polar elution) and recycled.

Data Summary & Troubleshooting

Comparative Selectivity Table

| Substrate | Conditions | Major Product | Selectivity (Mono:Bis) | Notes |

| 1,2-Diiodobenzene | Pd(PPh | Bis-aryl ( | < 1:99 | "Natural" outcome. |

| 1,2-Diiodobenzene | Pd(OAc) | Mixture | ~40:60 | Difficult separation; poor yield. |

| 1-Bromo-2-iodobenzene | Pd(OAc) | Mono-aryl (2-Bromo-biaryl) | > 95:5 | Recommended Route. |

| 1,2,3-Triiodobenzene | Pd(PPh | Terminal Bis-aryl | C1/C3 Selective | C2 is sterically protected. |

Troubleshooting Guide

-

Problem: Significant dehalogenation (formation of biphenyl instead of iodobiphenyl).

-

Cause: Hydride source in the media (often ethanol or trace water) + slow transmetalation.

-

Solution: Switch to anhydrous DMF or Toluene/Dioxane. Use a milder base like K

PO

-

-

Problem: Formation of Triphenylene (Cyclized trimer).

-

Cause: Palladium-catalyzed cyclotrimerization of arynes if strong base is used at high T.

-

Solution: Keep temperature <100°C. Ensure boronic acid is present in sufficient concentration to intercept the Pd-intermediate.

-

References

-

Selective Double Coupling of Diiodobenzenes: Shimizu, H., Manabe, K. (2005). Single and Double Suzuki-Miyaura Couplings with Symmetric Dihalobenzenes. Journal of Organic Chemistry.[8][9] [Link]

-

Sequential Coupling Protocol (Mixed Halides): Antelo Miguez, J. M., et al. (2007). A practical and general synthesis of unsymmetrical terphenyls. Journal of Organic Chemistry.[8][9] [Link]

-

Regioselectivity in Triiodobenzenes: Al-Zoubi, R. M., et al. (2020).[6][7] Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene.[6] RSC Advances. [Link]

-

General Suzuki-Miyaura Mechanism & Side Reactions: Miyaura, N., Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[9] Chemical Reviews. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-Iodobiphenyl synthesis - chemicalbook [chemicalbook.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 8. sci-hub.jp [sci-hub.jp]

- 9. researchgate.net [researchgate.net]

Application Note: Synthesis and Trapping of Functionalized Benzynes from 1,2-Diiodo Precursors

Introduction & Strategic Rationale

Arynes (specifically 1,2-didehydrobenzenes or benzynes) are highly reactive, strained intermediates utilized extensively in the synthesis of complex polycyclic scaffolds, pharmaceuticals, and ortho-disubstituted arenes. While the fluoride-induced elimination of o-(trimethylsilyl)aryl triflates (the Kobayashi method) remains the industry standard, it is fundamentally incompatible with substrates sensitive to nucleophilic fluoride sources.

As an authoritative alternative, 1,2-diiodoarenes serve as highly efficient, atom-economical benzyne precursors . The unique polarizability and weak bond dissociation energy of the carbon-iodine (C–I) bond allow for ultra-fast halogen-metal exchange at cryogenic temperatures, or clean homolytic cleavage under UV irradiation . This guide details the mechanistic causality, comparative data, and self-validating protocols for generating and trapping benzynes from 1,2-diiodo precursors.

Mechanistic Causality: Pathways to Benzyne

Understanding the thermodynamic and kinetic driving forces behind benzyne generation is critical for optimizing yields and preventing unwanted side reactions (e.g., dimerization to biphenylene).

Pathway A: Organometallic Halogen-Metal Exchange (HME)

Treating 1,2-diiodobenzene with an organolithium (e.g.,

-

Causality : The thermodynamic driving force is the formation of a more stable, softer aryl-metal species and a stable alkyl iodide byproduct. At cryogenic temperatures, the resulting 2-iodoarylmetal intermediate acts as a stable kinetic trap.

-

Elimination : Upon controlled warming (typically > –40 °C), the kinetic barrier for

-elimination is overcome. The immense thermodynamic sink of forming a crystalline metal-halide salt (LiI or MgClI) drives the irreversible elimination, yielding the highly strained benzyne intermediate .

Pathway B: Photochemical Homolytic Cleavage

Photolysis offers a completely base-free and transition-metal-free methodology.

-

Causality : Irradiation of 1,2-diiodobenzene with UV-C light (254 nm) excites the molecule, leading to the homolytic cleavage of the C–I bonds. Recent computational mapping of the potential energy surface reveals that this proceeds via a two-step radical process. The pathways converge at a conical intersection, resulting in the simultaneous ejection of molecular iodine (

) and the formation of ground-state benzyne .

Quantitative Comparison of Generation Methods

To assist in experimental design, the following table summarizes the operational parameters and outcomes of the primary 1,2-diiodoarene activation strategies.

| Parameter | Organolithium ( | Grignard ( | Photochemical (UV 254 nm) |

| Reagents | None (Photons only) | ||

| Temperature Profile | –78 °C | –40 °C | 25 °C (Ambient) |

| Reaction Time | 1 - 2 hours | 2 - 4 hours | 4 - 12 hours |

| Typical Yield | 70 - 85% | 65 - 80% | 40 - 60% |

| Primary Byproducts | LiI, Butyl iodide | MgClI, Isopropyl iodide | |

| Substrate Scope | Base-tolerant groups | Moderate electrophiles | Base-sensitive groups |

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating built-in quality control checks to ensure scientific integrity.

Protocol A: Organolithium-Mediated Generation and [4+2] Trapping

Objective: Synthesize 1,4-epoxynaphthalene derivatives via a Diels-Alder cycloaddition.

-

System Preparation : Flame-dry a Schlenk flask under an inert argon atmosphere.

-

Causality: Organolithium reagents are highly moisture-sensitive. Even trace water will prematurely protonate the 2-iodoaryllithium intermediate, yielding unreactive iodobenzene.

-

-

Reagent Mixing : Dissolve 1,2-diiodobenzene (1.0 equiv) and Furan (10.0 equiv) in anhydrous THF (0.1 M). Cool the mixture to –78 °C using a dry ice/acetone bath.

-

Causality: Furan acts as both the trapping diene and a co-solvent. It must be present in vast excess before benzyne generation to ensure the bimolecular trapping rate outcompetes the benzyne dimerization rate .

-

-

Halogen-Metal Exchange : Add

-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise over 15 minutes. Stir at –78 °C for 30 minutes.-

Validation Check: The solution will typically transition to a pale yellow color, indicating the formation of the 2-iodoaryllithium species.

-

-

Benzyne Generation : Remove the cooling bath and allow the reaction to warm to –20 °C over 1 hour.

-

Causality: As the temperature rises,

-elimination occurs. Benzyne is generated in situ and immediately intercepted by furan.

-

-

Quenching & Isolation : Quench with saturated aqueous

. Extract with EtOAc, dry over-